Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H11IN2O2. It is a derivative of imidazo[1,2-a]pyridine, a nitrogen-containing heterocycle that is commonly found in various pharmaceutical drugs. This compound is characterized by its iodine and methyl groups attached to the imidazo[1,2-a]pyridine core structure, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One of the notable methods for synthesizing imidazo[1,2-a]pyridines involves a metal-free, aqueous synthesis under ambient conditions. This method uses NaOH-promoted cycloisomerizations of N-propargylpyridiniums, yielding the desired product in quantitative amounts within minutes.
Industrial Production Methods: Industrial routes often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions typically require high temperatures and the use of solvents like N,N-dimethylformamide or acetonitrile.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the iodine atom, leading to the formation of different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Azides, iodides, and other substituted derivatives.
Scientific Research Applications
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is compared with other similar compounds to highlight its uniqueness:
Imidazo[1,2-a]pyridines: Similar compounds include imidazo[1,2-a]pyridine derivatives without iodine or methyl groups.
3-Iodoimidazo[1,2-a]pyridines: Compounds with iodine at different positions on the imidazo[1,2-a]pyridine ring.
8-Methylimidazo[1,2-a]pyridines: Compounds with a methyl group at different positions on the imidazo[1,2-a]pyridine ring.
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Properties
IUPAC Name |
ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDIGOKYCFYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722983 | |
Record name | Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-44-8 | |
Record name | Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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